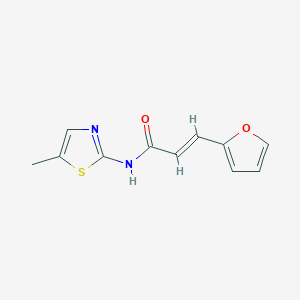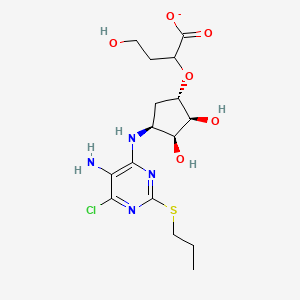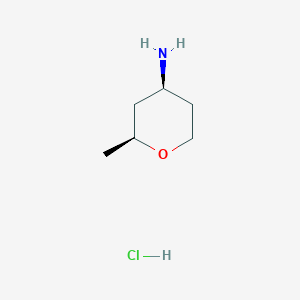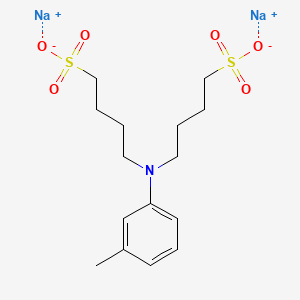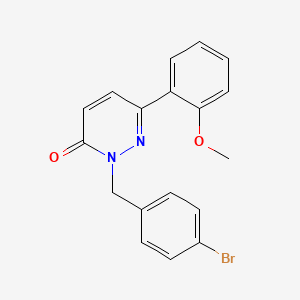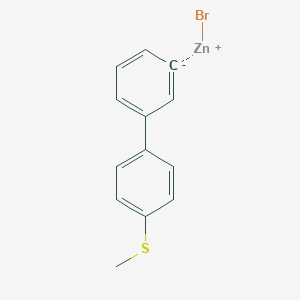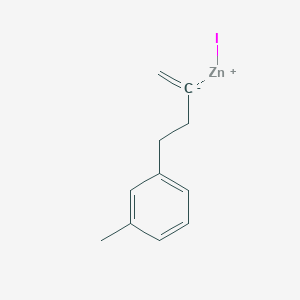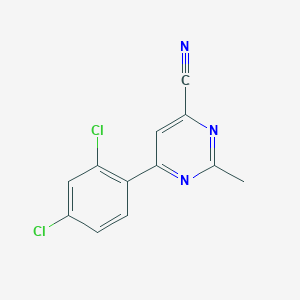
N4-(2-aminoethyl)-N2-ethylpyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-(2-aminoethyl)-N2-ethylpyrimidine-2,4-diamine is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-aminoethyl)-N2-ethylpyrimidine-2,4-diamine typically involves the condensation reaction of ethylamine with pyrimidine-2,4-diamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the process. The reaction conditions, such as temperature and pH, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters and can handle large volumes of reactants, making the process efficient and cost-effective. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N4-(2-aminoethyl)-N2-ethylpyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups in the compound can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
N4-(2-aminoethyl)-N2-ethylpyrimidine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological processes and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving nucleic acid metabolism.
Industry: It is used in the production of pharmaceuticals and agrochemicals, where its unique chemical properties are leveraged.
Mechanism of Action
The mechanism of action of N4-(2-aminoethyl)-N2-ethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in nucleic acid synthesis, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Tris(2-aminoethyl)amine: A related compound with similar structural features but different functional groups.
N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: Another compound with an aminoethyl group, used in different applications.
Uniqueness
N4-(2-aminoethyl)-N2-ethylpyrimidine-2,4-diamine is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H15N5 |
|---|---|
Molecular Weight |
181.24 g/mol |
IUPAC Name |
4-N-(2-aminoethyl)-2-N-ethylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C8H15N5/c1-2-10-8-12-5-3-7(13-8)11-6-4-9/h3,5H,2,4,6,9H2,1H3,(H2,10,11,12,13) |
InChI Key |
NMIMCLBUTUPCQU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC=CC(=N1)NCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





